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Cat. No.: B098736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,5-Dimethoxybenzamide is a chemical compound with potential applications in medicinal

chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted

phenyl ring attached to a benzamide functional group, makes it an interesting candidate for

further investigation. This technical guide provides a comprehensive overview of its chemical

properties, characterization data, and a proposed synthetic pathway. The information is

presented to support researchers and professionals in the fields of chemistry and drug

development.

Chemical Properties
The fundamental chemical and physical properties of 3,5-Dimethoxybenzamide are

summarized below. It is important to note that while some data is readily available, specific

experimental values for properties such as melting and boiling points are not extensively

reported in publicly accessible databases. For comparative purposes, data for the closely

related precursor, 3,5-dimethoxybenzoic acid, is also included.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b098736?utm_src=pdf-interest
https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property 3,5-Dimethoxybenzamide
3,5-Dimethoxybenzoic
Acid (Precursor)

CAS Number 17213-58-0[1] 1132-21-4

Molecular Formula C₉H₁₁NO₃[1] C₉H₁₀O₄

Molecular Weight 181.19 g/mol [1] 182.17 g/mol

Appearance
Not explicitly stated; likely a

solid.

White to off-white crystalline

powder.[2]

Melting Point Data not readily available. 178-180 °C

Boiling Point Data not readily available. Data not readily available.

Solubility Data not readily available.

Sparingly soluble in water;

soluble in ethanol, methanol,

and acetone.[3]

IUPAC Name 3,5-dimethoxybenzamide 3,5-dimethoxybenzoic acid[2]

InChI

InChI=1S/C9H11NO3/c1-12-7-

3-6(9(10)11)4-8(5-7)13-2/h3-

5H,1-2H3,(H2,10,11)[4]

InChI=1S/C9H10O4/c1-12-7-3-

6(9(10)11)4-8(5-7)13-2/h3-

5H,1-2H3,(H,10,11)[5]

SMILES

C(N)

(=O)C1=CC(OC)=CC(OC)=C1[

4]

C(O)

(=O)C1=CC(OC)=CC(OC)=C1[

5]

Synthesis and Experimental Protocols
The synthesis of 3,5-Dimethoxybenzamide can be achieved from its carboxylic acid

precursor, 3,5-dimethoxybenzoic acid. The following protocols are based on established

organic chemistry principles for amide formation.

Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)
The precursor can be synthesized from 3,5-dihydroxybenzoic acid via a methylation reaction.

Materials:
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3,5-dihydroxybenzoic acid

Dimethyl sulfate

Potassium carbonate (anhydrous)

Acetone

Sodium hydroxide (30% solution)

Concentrated hydrochloric acid

Water

Procedure:

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

Add anhydrous potassium carbonate to the solution at room temperature.

Slowly add dimethyl sulfate dropwise to the stirred mixture.

Heat the reaction mixture to 55 °C and allow it to reflux overnight.

After the reaction is complete, remove the acetone under reduced pressure.

To the residue, add water, and then adjust the pH to 14 with a 30% sodium hydroxide

solution.

Heat the mixture at 75 °C for 4 hours to hydrolyze any ester byproducts.

Cool the reaction mixture to room temperature.

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6 to

precipitate the product.

Filter the resulting white solid, wash with water, and dry to obtain 3,5-Dimethoxybenzoic

Acid.[2]
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Synthesis of 3,5-Dimethoxybenzamide
This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by

amidation.

Materials:

3,5-dimethoxybenzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride

Ammonia (aqueous solution or gas) or Ammonium chloride

A suitable base (e.g., triethylamine, if using ammonium chloride)

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Activation of the Carboxylic Acid: In a flask under an inert atmosphere, suspend or dissolve

3,5-dimethoxybenzoic acid in an anhydrous solvent.

Slowly add thionyl chloride or oxalyl chloride to the mixture. A catalytic amount of DMF can

be used with oxalyl chloride.

Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas

ceases and the starting material is consumed (monitor by TLC).

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

3,5-dimethoxybenzoyl chloride.

Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia

or bubble ammonia gas through the solution. Alternatively, react with ammonium chloride in

the presence of a base like triethylamine.

Stir the reaction mixture until the reaction is complete (monitor by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield 3,5-
Dimethoxybenzamide.

3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzoic Acid
Dimethyl Sulfate, K₂CO₃

3,5-Dimethoxybenzoyl Chloride
SOCl₂ or (COCl)₂

3,5-Dimethoxybenzamide
NH₃

Click to download full resolution via product page

Caption: Synthetic pathway for 3,5-Dimethoxybenzamide.

Characterization
A complete structural elucidation of 3,5-Dimethoxybenzamide would involve a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is expected to show the following signals:

A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups.

Distinct signals in the aromatic region corresponding to the protons on the benzene ring at

positions 2, 4, and 6.

A broad signal corresponding to the two protons of the amide (-CONH₂) group.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected

absorptions include:

N-H stretching vibrations for the primary amide group, typically appearing as two bands in

the region of 3100-3500 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/product/b098736?utm_src=pdf-body-img
https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/product/b098736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=O (amide I band) stretching vibration, a strong absorption around 1630-1680 cm⁻¹.

N-H bending (amide II band) vibration around 1550-1640 cm⁻¹.

C-O stretching vibrations for the methoxy groups in the region of 1000-1300 cm⁻¹.

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum

should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 181.19 g/mol .

[1] Fragmentation patterns would likely involve the loss of the amide group, methoxy groups,

and other characteristic fragments of the benzamide structure.

Potential Biological Activity and Signaling Pathways
While specific biological activities for 3,5-Dimethoxybenzamide are not extensively

documented, related compounds have shown significant potential in drug development. For

instance, derivatives of dimethoxy benzamide have been investigated as anticancer agents

that target the tubulin protein.[6][7] Furthermore, the structurally similar N-hydroxy-3,5-
dimethoxybenzamide is hypothesized to be a histone deacetylase (HDAC) inhibitor due to the

presence of the hydroxamic acid moiety, a known pharmacophore for HDAC inhibition.[8]

Hypothesized Signaling Pathway: HDAC Inhibition
HDAC inhibitors are a class of compounds that interfere with the function of histone

deacetylases, leading to an increase in histone acetylation. This, in turn, alters chromatin

structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis

in cancer cells. While 3,5-Dimethoxybenzamide itself is not a classical HDAC inhibitor, its

scaffold could be a starting point for the design of such molecules.
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Caption: Hypothesized HDAC inhibition pathway for benzamide derivatives.

Conclusion
3,5-Dimethoxybenzamide is a compound with a well-defined chemical structure whose full

experimental characterization is still emerging. This guide provides a foundational

understanding of its properties, a reliable synthetic approach, and an overview of the analytical

techniques required for its characterization. The potential for its structural motif to be
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incorporated into medicinally active compounds, particularly in the area of oncology, warrants

further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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